4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol
Overview
Description
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
One significant application of derivatives related to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol is in the development of amyloid imaging ligands for Alzheimer's disease diagnosis. PET amyloid imaging, employing radioligands that include structural motifs akin to this compound, has emerged as a breakthrough technique for understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technology facilitates the early detection of Alzheimer's disease and is pivotal in evaluating new antiamyloid therapies (Nordberg, 2007).
Lignin Acidolysis Mechanism Study
The structural analogues of this compound have been studied to understand the mechanism of β-O-4 bond cleavage during lignin acidolysis. Research on dimeric non-phenolic β-O-4-type lignin model compounds has revealed the importance of the γ-hydroxymethyl group in the cleavage process, highlighting the complex mechanisms involved in lignin degradation. This understanding is crucial for developing efficient methods for lignin valorization, aiming at sustainable bioproducts from lignocellulosic biomass (Yokoyama, 2015).
Development of Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol, sharing core structural features with this compound, have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, due to their high selectivity and sensitivity. This area of research is burgeoning, with the potential for new sensor development that can have wide applications in environmental monitoring, healthcare, and chemical processing (Roy, 2021).
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol are tNOX (tumor-associated NADH oxidase or ENOX2) and SIRT1 (Sirtuin 1) . tNOX is a cell surface protein that is overexpressed in cancer cells and plays a role in cancer cell growth. SIRT1 is a protein deacetylase that regulates various cellular processes, including aging, inflammation, energy efficiency, and stress resistance.
Mode of Action
This compound interacts with its targets, leading to significant changes in the cells. The compound binds directly to tNOX, inhibiting its activity and enhancing its ubiquitin-proteasomal protein degradation . This inhibition decreases the oxidation of NADH to NAD+, which in turn diminishes the NAD±dependent SIRT1 deacetylase activity .
Pharmacokinetics
Similar compounds are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, need further investigation.
Result of Action
The result of this compound’s action is the induction of apoptosis and significant cytotoxicity in cancer cells . By inhibiting tNOX and SIRT1, the compound disrupts cellular processes essential for cancer cell survival and growth.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the dimethylaminomethyl, fluoro, and methoxy groups in the compound .
Cellular Effects
It has been suggested that it may have antitumor effects, particularly in oral cancer cells . It appears to exert its effects by targeting the tNOX-SIRT1 axis, leading to apoptosis and significant cytotoxicity .
Molecular Mechanism
It has been suggested that it may bind to tNOX, a tumor-associated NADH oxidase, inhibiting its activity and enhancing its degradation . This leads to a decrease in the oxidation of NADH to NAD+, which in turn diminishes NAD±dependent SIRT1 deacetylase activity, ultimately inducing apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, with its impact on tNOX and SIRT1 becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol at different dosages in animal models have not been extensively studied. It is known that the compound’s antitumor effects are dose-dependent .
Metabolic Pathways
Given its structural similarity to other compounds, it may be involved in various metabolic processes .
Transport and Distribution
Based on its structure, it may interact with various transporters or binding proteins .
Subcellular Localization
Based on its structural features, it may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMCGGOLLFMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)F)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547594 | |
Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103905-49-3 | |
Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.